

Application Notes and Protocols: Branebrutinib in Primary Human B Cell Cultures

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Compound of Interest

Compound Name: *Branebrutinib*

Cat. No.: *B606338*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

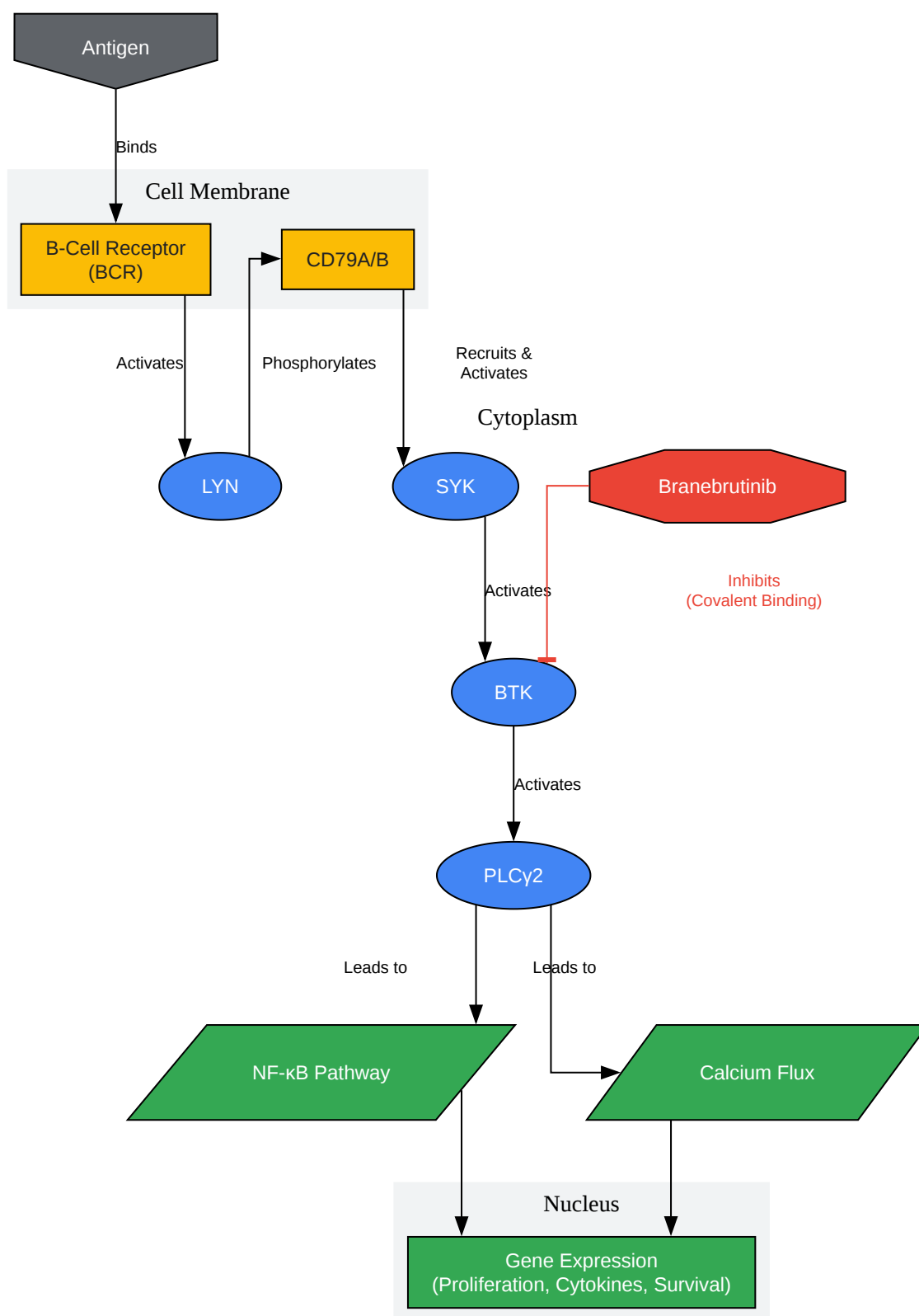
Branebrutinib (BMS-986195) is a highly potent and selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase from the Tec family, which serves as an essential component in multiple signaling pathways that regulate the development, survival, proliferation, and function of B lymphocytes and myeloid cells.[2][4] Specifically, BTK is a critical signaling node downstream of the B-cell receptor (BCR) and Fc receptors.[2][5][6]

Upon engagement of the BCR by an antigen, BTK is activated, leading to a cascade of downstream events that result in B cell proliferation, the production of antibodies and cytokines, and the expression of co-stimulatory molecules like CD69 and CD86.[5] **Branebrutinib** acts by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to its rapid and sustained inactivation.[1][2][7] This high selectivity and potent inhibitory action make **Branebrutinib** a valuable tool for studying B cell-mediated processes and a promising therapeutic agent for autoimmune diseases like rheumatoid arthritis and lupus, where B cell activity is dysregulated.[5][6]

These application notes provide a summary of **Branebrutinib**'s activity on primary human B cells and detailed protocols for its use in in-vitro culture systems.

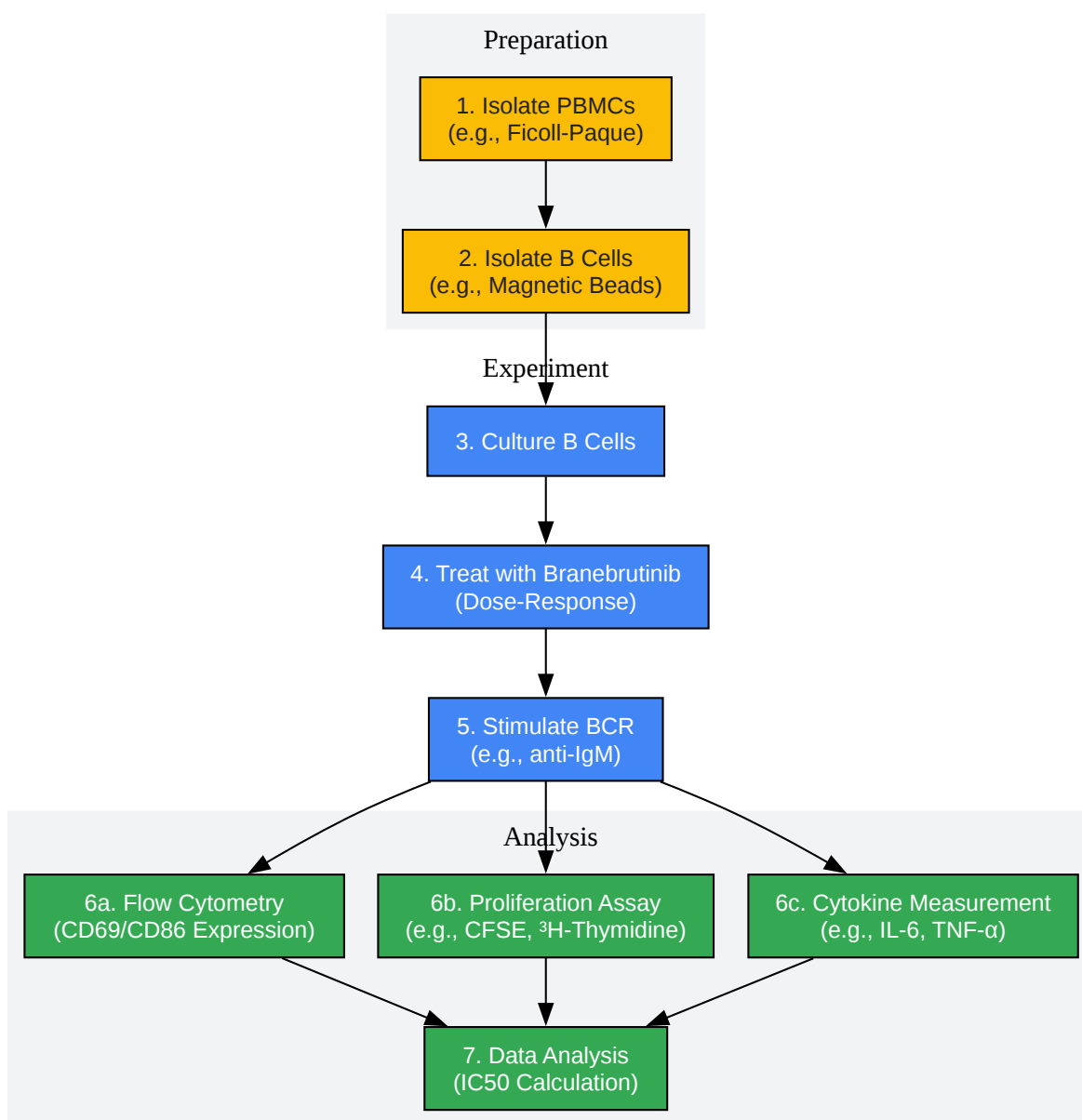
Mechanism of Action and Experimental Workflow

The following diagrams illustrate the B-cell receptor signaling pathway targeted by **Branebrutinib** and a typical experimental workflow for assessing its effects in primary human B cell cultures.



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Caption: B-Cell Receptor (BCR) signaling pathway and **Branebrutinib**'s point of inhibition.



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